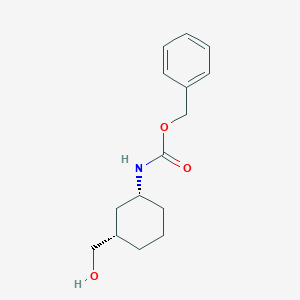![molecular formula C10H20ClN B8050040 Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride](/img/structure/B8050040.png)
Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₂₀ClN. It is a bicyclic amine derivative, characterized by its unique bicyclo[3.2.2]nonane structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride typically involves the formation of the bicyclo[3.2.2]nonane core followed by functionalization to introduce the methanamine group. One common method involves the Diels-Alder reaction of a suitable diene with a dienophile to form the bicyclic structure. Subsequent steps may include reduction, substitution, and cyclization reactions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors for cycloaddition reactions and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[3.2.2]nonanone derivatives, while reduction can regenerate the amine.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may enable it to fit into specific binding sites, influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.
3-Azabicyclo[3.2.2]nonanes: These derivatives contain a nitrogen atom in the bicyclic ring, offering different chemical and biological properties.
Uniqueness
Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct reactivity and potential biological activity compared to other bicyclic compounds.
Propiedades
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-10-5-1-2-9(3-6-10)4-7-10;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVSULZWVIXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)

![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B8050007.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050017.png)
![Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B8050025.png)
![Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B8050050.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride](/img/structure/B8050053.png)
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B8050061.png)
